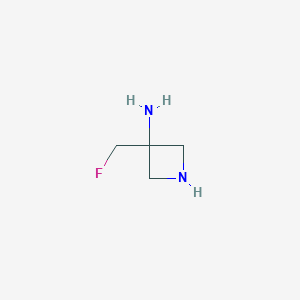
3-(Fluoromethyl)azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)azetidin-3-amine is a chemical compound with the molecular formula C4H9FN2 It features a four-membered azetidine ring substituted with a fluoromethyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)azetidin-3-amine typically involves the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-amino alcohol, the azetidine ring can be formed through cyclization reactions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like fluoromethyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as sodium azide, thiols, and amines are used in substitution reactions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Various amines and alcohols.
Substitution Products: Compounds with different substituents replacing the fluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Fluoromethyl)azetidin-3-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying enzyme interactions, receptor binding, and other biological processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)azetidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoromethyl group can enhance binding affinity and selectivity, while the azetidine ring can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
3-(Chloromethyl)azetidin-3-amine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)azetidin-3-amine: Contains a bromomethyl group, offering different reactivity and properties.
3-(Hydroxymethyl)azetidin-3-amine: Features a hydroxymethyl group, which can significantly alter its chemical behavior.
Uniqueness: 3-(Fluoromethyl)azetidin-3-amine is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H9FN2 |
|---|---|
Peso molecular |
104.13 g/mol |
Nombre IUPAC |
3-(fluoromethyl)azetidin-3-amine |
InChI |
InChI=1S/C4H9FN2/c5-1-4(6)2-7-3-4/h7H,1-3,6H2 |
Clave InChI |
WFNLHSMATKJZBP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CF)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


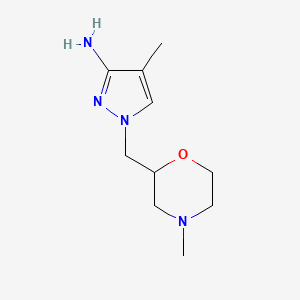
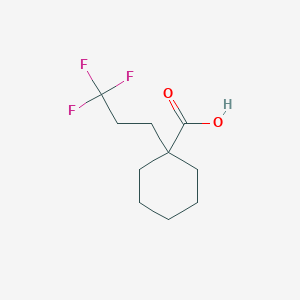
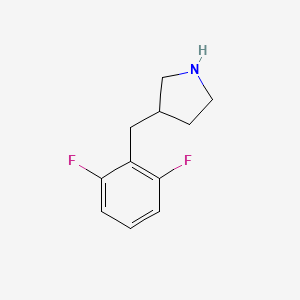
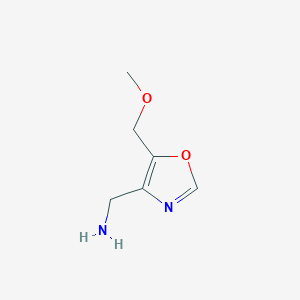
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
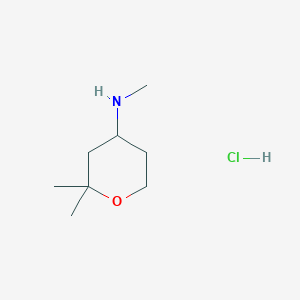
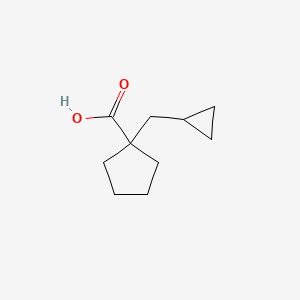
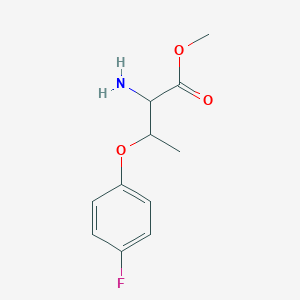
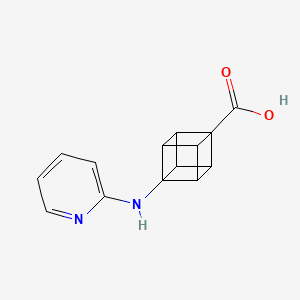
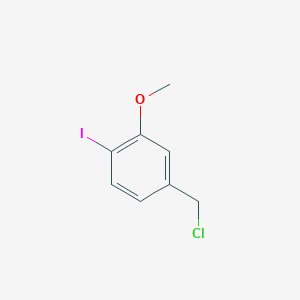
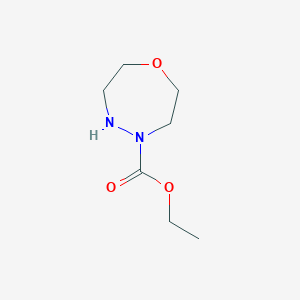
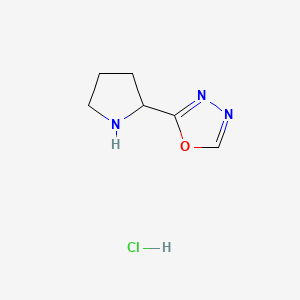
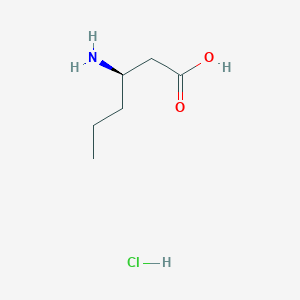
![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)
